molecular formula C25H22N2O3 B12901928 Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate CAS No. 5335-99-9

Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate

Cat. No.: B12901928
CAS No.: 5335-99-9
M. Wt: 398.5 g/mol
InChI Key: CFRIVAVQXGZCHZ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is known for its unique chemical structure, which includes a quinoline moiety, a phenyl group, and an ethyl ester. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of 8-hydroxyquinoline, benzaldehyde, and ethyl 2-aminobenzoate in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the specific functional groups introduced during the reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate involves its ability to chelate metal ions. The quinoline moiety can bind to metal ions, inhibiting their catalytic activity. This property is particularly useful in the context of botulinum neurotoxins, where the compound can inhibit the neurotoxin’s activity by binding to its active site . The molecular targets include the metal ions present in the active site of the neurotoxin, and the pathways involved are related to the inhibition of acetylcholine release at neuromuscular junctions.

Comparison with Similar Compounds

Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other quinoline derivatives.

Biological Activity

Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate, with the CAS number 5335-99-9, is a compound that belongs to a class of derivatives of 8-hydroxyquinoline. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C25H22N2O3
  • Molecular Weight : 398.45 g/mol
  • Density : 1.27 g/cm³
  • Boiling Point : 576.9 °C at 760 mmHg
  • Flash Point : 302.7 °C

The compound's structure features an ethyl ester group linked to an amino group that is further connected to a quinoline moiety. This structural arrangement contributes to its biological activity by enhancing lipophilicity and facilitating interactions with cellular targets.

Antimicrobial Activity

Recent studies have shown that compounds containing the 8-hydroxyquinoline nucleus exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating notable inhibition zones:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus24
Escherichia coli22
Klebsiella pneumoniae25
Pseudomonas aeruginosa23

These results indicate that the compound possesses comparable efficacy to standard antibiotics, suggesting its potential as a therapeutic agent against bacterial infections .

Antifungal Activity

The antifungal activity of this compound has also been evaluated. In vitro tests revealed its effectiveness against several fungal pathogens, including Candida albicans and Aspergillus niger. The compound exhibited inhibition zones ranging from 18 mm to 22 mm, indicating moderate antifungal activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that derivatives of 8-hydroxyquinoline can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of topoisomerase enzymes and modulation of cellular signaling pathways. For instance, this compound demonstrated cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range .

The biological activities of this compound can be attributed to several mechanisms:

  • Metal Chelation : The hydroxyl group in the quinoline structure allows for chelation of metal ions, which is crucial for the growth of various pathogens.
  • DNA Interaction : The compound can intercalate into DNA strands, disrupting replication and transcription processes in cancer cells.
  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival.

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of 8-hydroxyquinoline, including this compound. Results indicated that modifications on the phenyl ring significantly influenced antimicrobial potency .
  • Cytotoxicity Assessment : In a recent investigation into the anticancer properties of quinoline derivatives, this compound was shown to induce apoptosis in MCF-7 cells through caspase activation pathways .

Properties

CAS No.

5335-99-9

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 2-[[(8-hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoate

InChI

InChI=1S/C25H22N2O3/c1-2-30-25(29)19-12-6-7-13-21(19)27-22(17-9-4-3-5-10-17)20-15-14-18-11-8-16-26-23(18)24(20)28/h3-16,22,27-28H,2H2,1H3

InChI Key

CFRIVAVQXGZCHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(C2=CC=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O

Origin of Product

United States

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